molecular formula C8H3ClFNOS B14458357 2-Chloro-6-fluorobenzoyl isothiocyanate CAS No. 73945-68-3

2-Chloro-6-fluorobenzoyl isothiocyanate

Cat. No.: B14458357
CAS No.: 73945-68-3
M. Wt: 215.63 g/mol
InChI Key: VNNYWIAQQQXYOU-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzoyl isothiocyanate is a chemical compound with the molecular formula C₈H₃ClFNOS and a molecular weight of 215.63 g/mol It is a derivative of benzoyl isothiocyanate, where the benzene ring is substituted with chlorine and fluorine atoms at the 2 and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isothiocyanates, including 2-chloro-6-fluorobenzoyl isothiocyanate, can be achieved through several methods. One common approach involves the reaction of primary amines with thiophosgene or its derivatives . Another method includes the use of isocyanides and elemental sulfur in the presence of amine catalysts . These reactions typically require moderate heating and can be optimized for sustainability by using benign solvents such as Cyrene™ or γ-butyrolactone .

Industrial Production Methods

Industrial production of isothiocyanates often involves large-scale reactions using readily available starting materials. The use of thiophosgene, despite its toxicity, is prevalent due to its efficiency in converting amines to isothiocyanates. Recent advancements have focused on developing safer and more sustainable methods, such as the catalytic sulfurization of isocyanides .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluorobenzoyl isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines and alcohols.

    Addition Reactions: The compound can react with nucleophiles to form thioureas and other derivatives.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and thiols. Reaction conditions typically involve moderate heating and the use of solvents such as dichloromethane or acetonitrile .

Major Products

The major products formed from reactions with this compound include thioureas, ureas, and other nitrogen-containing compounds. These products are often valuable intermediates in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-fluorobenzoyl isothiocyanate is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. The presence of both chlorine and fluorine atoms can enhance its stability and potentially its efficacy in various applications .

Properties

CAS No.

73945-68-3

Molecular Formula

C8H3ClFNOS

Molecular Weight

215.63 g/mol

IUPAC Name

2-chloro-6-fluorobenzoyl isothiocyanate

InChI

InChI=1S/C8H3ClFNOS/c9-5-2-1-3-6(10)7(5)8(12)11-4-13/h1-3H

InChI Key

VNNYWIAQQQXYOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)N=C=S)F

Origin of Product

United States

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